N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
CAS No.: 898411-32-0
Cat. No.: VC11895930
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898411-32-0 |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | N-ethyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
| Standard InChI | InChI=1S/C15H17N3O3/c1-2-16-14(20)15(21)17-11-6-9-4-3-5-18-12(19)8-10(7-11)13(9)18/h6-7H,2-5,8H2,1H3,(H,16,20)(H,17,21) |
| Standard InChI Key | DUXCNTAJPMHOPY-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
| Canonical SMILES | CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Introduction
Synthesis and Characterization
The synthesis of compounds in the azatricyclo family often involves multi-step processes that require precise control over reaction conditions such as temperature, solvent choice, and catalysts. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds.
| Synthesis Step | Description |
|---|---|
| Initial Reactants | Typically involve starting materials with nitrogen and carbon skeletons that can form the tricyclic structure. |
| Reaction Conditions | Controlled temperatures, specific solvents, and catalysts are used to facilitate cyclization and amide formation. |
| Analytical Techniques | NMR and mass spectrometry are used to verify the structure and purity. |
Potential Applications
Compounds within the azatricyclo family are of interest in both chemical and biological research due to their potential pharmacological properties. They may exhibit activity as enzyme inhibitors or receptor ligands, although specific applications for N-ethyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide would require further investigation.
| Potential Application | Description |
|---|---|
| Pharmacological Effects | May interact with biological targets such as enzymes or receptors. |
| Drug Development | Could be explored for therapeutic effects based on its structural complexity. |
| Biochemical Studies | Useful in understanding biochemical pathways and interactions. |
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